TEMPO methacrylate

Description

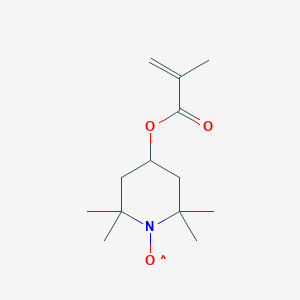

Structure

3D Structure

Properties

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10,16H,1,7-8H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCMOBOGFWDBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to TEMPO Methacrylate: Properties, Synthesis, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,6,6-Tetramethyl-1-piperidinyloxy)methyl methacrylate (B99206), commonly known as TEMPO methacrylate, is a functional monomer of significant interest in the fields of polymer chemistry, materials science, and increasingly, in biomedical applications. Its unique structure, which combines a polymerizable methacrylate group with a stable nitroxide radical (TEMPO), imparts remarkable properties to the resulting polymers. This guide provides a comprehensive overview of this compound, including its fundamental properties, detailed synthesis and polymerization protocols, and its diverse applications.

Core Properties of this compound

This compound is a light orange crystalline solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂NO₃ | [1][2] |

| Molecular Weight | 240.32 g/mol | [1][2] |

| CAS Number | 15051-46-4 | [1] |

| Appearance | Light orange powder/solid | [1] |

| Melting Point | 86 - 90 °C | [1] |

| Boiling Point (Predicted) | 312.7 ± 0.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [3] |

| Refractive Index (Predicted) | 1.498 | [3] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Characteristic peaks corresponding to the methacrylate and TEMPO moieties. |

| FT-IR | Strong carbonyl stretch (C=O) from the methacrylate group, along with peaks for C-O and C-N bonds. |

| EPR/ESR | A characteristic spectrum confirming the presence of the stable nitroxide radical. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent polymerization are crucial for researchers. The following sections provide step-by-step experimental protocols.

Synthesis of this compound from 4-Hydroxy-TEMPO

The most common laboratory-scale synthesis of this compound involves the esterification of 4-hydroxy-TEMPO with methacryloyl chloride or methacrylic anhydride.

Materials:

-

4-Hydroxy-TEMPO (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl)

-

Methacryloyl chloride

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxy-TEMPO and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and a precipitate of triethylammonium (B8662869) chloride will form.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding a small amount of water.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a light orange solid.

Characterization: The purified product should be characterized by ¹H NMR, FT-IR, and melting point analysis to confirm its identity and purity.

Polymerization of this compound

Poly(this compound) (PTMA) can be synthesized via various polymerization techniques. Controlled radical polymerization methods are often preferred to achieve polymers with well-defined molecular weights and low dispersity.

Materials:

-

This compound (monomer)

-

A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

A radical initiator (e.g., azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., toluene (B28343) or anisole)

Procedure:

-

Reaction Mixture Preparation: In a Schlenk flask, dissolve this compound, the RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified reaction time.

-

Quenching and Precipitation: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Purification: Isolate the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Characterization: The resulting poly(this compound) should be characterized by gel permeation chromatography (GPC) to determine its molecular weight (Mn) and dispersity (Đ), and by NMR spectroscopy to confirm its chemical structure.

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

RAFT Polymerization of this compound

Caption: Experimental workflow for RAFT polymerization.

Applications

The unique properties of this compound and its corresponding polymer, poly(this compound) (PTMA), have led to their use in a variety of advanced applications.

-

Polymer Synthesis: It serves as a key monomer for producing polymers with enhanced mechanical strength and thermal stability, suitable for coatings and adhesives.[1]

-

Controlled Radical Polymerization: this compound is instrumental in techniques like Nitroxide Mediated Polymerization (NMP), allowing for the precise design of polymer architectures.[4] This control is crucial for developing advanced materials for electronics and biomedical applications.[1]

-

Biomedical Applications: Its biocompatibility makes it suitable for creating drug delivery systems, hydrogels, and scaffolds for tissue engineering.[1][4] The stable free radical also imparts antioxidant properties, which are being explored for wound healing applications.[4]

-

Electroactive Polymers: PTMA is a well-studied cathode-active material in organic radical batteries due to its stable and reversible redox behavior.

-

Nanotechnology: It is used in the fabrication of nanocomposites and smart materials.[1]

-

Surface Modification: this compound can be grafted onto surfaces to alter their properties, such as improving adhesion for coatings in the automotive and aerospace industries.[1][4]

References

An In-depth Technical Guide to the Synthesis of TEMPO Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO methacrylate (B99206). This monomer is a critical building block in polymer chemistry, enabling the creation of functional polymers with applications ranging from controlled radical polymerization to the development of redox-responsive materials for drug delivery and bio-sensing.[1][2] This document details a well-established synthetic protocol, presents quantitative data in a structured format, and includes visual diagrams to elucidate the reaction pathway and experimental workflow.

Core Synthesis Pathway

The principal route for synthesizing TEMPO methacrylate involves the esterification of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO) with methacryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

References

The Core Mechanism of TEMPO-Mediated Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated polymerization, a cornerstone of controlled radical polymerization (CRP). This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this powerful technique for synthesizing well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures.

Introduction to TEMPO-Mediated Polymerization

TEMPO-mediated polymerization is a type of nitroxide-mediated polymerization (NMP), a reversible-deactivation radical polymerization (RDRP) technique.[1] The key to this control lies in the reversible capping of the growing polymer chain by the stable nitroxide radical, TEMPO.[2] This process establishes a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant, TEMPO-capped polymer chains (alkoxyamines).[3][4] This equilibrium minimizes irreversible termination reactions that are prevalent in conventional free-radical polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[4]

The polymerization can be initiated through two main approaches:

-

Bimolecular Initiation: This involves a conventional radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in the presence of TEMPO. The initiator generates primary radicals that initiate monomer polymerization. These growing chains are then rapidly trapped by TEMPO to form the dormant alkoxyamine species.[3]

-

Unimolecular Initiation: This approach utilizes a pre-synthesized alkoxyamine initiator, which is a molecule containing both the initiating alkyl group and the mediating TEMPO moiety. Upon heating, the C-ON bond of the alkoxyamine undergoes homolytic cleavage to generate the initiating radical and the TEMPO radical simultaneously.[3]

The Core Polymerization Mechanism

The mechanism of TEMPO-mediated polymerization can be broken down into three key stages: initiation, propagation, and termination. A crucial aspect of this process is the reversible deactivation of the growing polymer chain.

Initiation

Bimolecular Initiation: In the bimolecular approach, a traditional radical initiator (I) decomposes upon heating to form primary radicals (I•). These radicals then add to a monomer molecule (M) to create an initial propagating chain (P1•). This propagating radical is then quickly and reversibly capped by a TEMPO molecule (T•) to form a dormant alkoxyamine (P1-T).

Unimolecular Initiation: With a unimolecular alkoxyamine initiator (R-T), the process begins with the thermal homolysis of the C-ON bond, generating an initiating radical (R•) and a TEMPO radical (T•). The initiating radical (R•) then adds to a monomer molecule to start a new polymer chain (P1•), which is subsequently capped by a TEMPO radical.

Propagation and Reversible Deactivation

The cornerstone of TEMPO-mediated polymerization is the reversible termination of the growing polymer chain by the TEMPO nitroxide. This establishes a dynamic equilibrium between the active, propagating macroradicals (Pn•) and the dormant alkoxyamine species (Pn-T).[4]

The equilibrium is characterized by the activation rate constant (k_act) for the homolytic cleavage of the C-ON bond and the deactivation rate constant (k_deact) for the trapping of the propagating radical by TEMPO. The equilibrium constant, K = k_act / k_deact, is a critical parameter that governs the concentration of active species and thus the overall polymerization rate. For the TEMPO-mediated polymerization of styrene (B11656) at 125 °C, the equilibrium constant K has been estimated to be approximately 2.1 x 10⁻¹¹ mol L⁻¹.[5]

While in the dormant state, the polymer chain does not propagate. However, the C-ON bond is labile and can cleave to regenerate the propagating macroradical and a TEMPO molecule. This allows for the sequential addition of monomer units to the growing chain before it is capped again by TEMPO. This cycle of activation-propagation-deactivation repeats, allowing for the controlled growth of polymer chains.

Termination

Although significantly suppressed, termination reactions can still occur in TEMPO-mediated polymerization. The primary termination pathway is the bimolecular reaction between two propagating radicals. However, due to the very low concentration of these active species maintained by the dormant-active equilibrium, the rate of termination is drastically reduced compared to conventional free-radical polymerization.

Another important consideration, particularly for monomers like methacrylates, is the potential for side reactions. One significant side reaction is the disproportionation between a propagating macroradical and the TEMPO nitroxide. This reaction leads to the formation of a hydroxylamine (B1172632) and a polymer chain with an unsaturated chain end, effectively terminating the chain growth.[6] This is a key reason why TEMPO is less effective for the controlled polymerization of methacrylates compared to styrenics.[6][7]

Visualizing the Mechanism and Workflows

To better illustrate the intricate processes involved in TEMPO-mediated polymerization, the following diagrams have been generated using the DOT language.

Caption: Core mechanism of bimolecular TEMPO-mediated polymerization.

Caption: General experimental workflow for TEMPO-mediated polymerization.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on TEMPO-mediated polymerization, providing insights into the effects of different reaction parameters on the resulting polymer properties.

Table 1: Kinetic Parameters for TEMPO-Mediated Polymerization of Styrene at 120°C [4]

| Parameter | Symbol | Value | Unit |

| Activation Rate Constant | k_act | 8 x 10⁻⁴ | s⁻¹ |

| Deactivation Rate Constant | k_deact | 8 x 10⁷ | L mol⁻¹ s⁻¹ |

| Equilibrium Constant | K | ~10⁻¹¹ | mol L⁻¹ |

Table 2: TEMPO-Mediated Copolymerization of Styrene and Methyl Acrylate (B77674) at 120°C [8]

| Initial [TEMPO] (mol/L) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 2.3 x 10⁻³ | 192 | - | - | - |

| 2.3 x 10⁻³ | 642 | - | - | - |

| 6.0 x 10⁻³ | 120 | - | - | - |

| 6.0 x 10⁻³ | 420 | - | - | - |

| 0.6 x 10⁻³ | 60 | - | - | - |

| 0.6 x 10⁻³ | 180 | - | - | - |

Note: Specific conversion and molecular weight data were not provided in a readily tabular format in the abstract.

Table 3: TEMPO-Mediated Polymerization of n-Butyl Acrylate [9][10]

| Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| PSt-TEMPO | 120 | - | >80 | Varies | Decreases with initiator concentration |

| PE-T | 130 | 6.75 | Low | Varies | - |

Note: The success of TEMPO-mediated polymerization of acrylates is highly dependent on the reaction conditions, often requiring the use of a macroinitiator or additives to control the concentration of free TEMPO.

Detailed Experimental Protocols

The following are representative experimental protocols for TEMPO-mediated polymerization.

Bulk Polymerization of Styrene

This protocol is adapted from a general procedure for bulk polymerization.[11][12]

Materials:

-

Styrene (inhibitor removed by passing through a column of basic alumina)

-

Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Schlenk tube or similar reaction vessel

-

Methanol (B129727) (for precipitation)

-

Toluene (B28343) (for dissolution)

Procedure:

-

To a Schlenk tube, add styrene (e.g., 5.0 g, 48 mmol), BPO (e.g., 0.041 g, 0.17 mmol), and TEMPO (e.g., 0.029 g, 0.19 mmol). The molar ratio of initiator to TEMPO is typically around 1:1.1 to 1:1.3.

-

Seal the tube with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.

-

After the final thaw, backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Immerse the reaction tube in a preheated oil bath at the desired temperature (typically 125-135°C).

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase significantly.

-

To terminate the polymerization, remove the tube from the oil bath and cool it rapidly in an ice-water bath.

-

Dissolve the viscous polymer solution in a minimal amount of toluene.

-

Precipitate the polymer by slowly adding the toluene solution to a large excess of stirred methanol (e.g., 200 mL).

-

Collect the precipitated white polymer by filtration.

-

Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Synthesis of a TEMPO-Terminated Polystyrene Macroinitiator

This protocol is based on the procedure for preparing a macroinitiator for subsequent block copolymerization.[10]

Materials:

-

Styrene (inhibitor removed)

-

Benzoyl peroxide (BPO)

-

TEMPO

-

Toluene (optional, for solution polymerization)

-

Methanol

Procedure:

-

Follow the procedure for the bulk polymerization of styrene (Protocol 5.1), but stop the reaction at a low to moderate conversion (e.g., 30-50%) to ensure high end-group fidelity. This can be achieved by reducing the polymerization time.

-

Isolate and purify the TEMPO-terminated polystyrene as described in Protocol 5.1.

-

Characterize the resulting macroinitiator by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mn) and polydispersity index (PDI).

TEMPO-Mediated Polymerization of n-Butyl Acrylate using a Polystyrene Macroinitiator

This protocol describes the synthesis of a poly(styrene-b-n-butyl acrylate) block copolymer.[10]

Materials:

-

TEMPO-terminated polystyrene macroinitiator (from Protocol 5.2)

-

n-Butyl acrylate (inhibitor removed)

-

Additional TEMPO (optional, to control block length)

-

Schlenk tube

-

Methanol

Procedure:

-

In a Schlenk tube, dissolve a known amount of the TEMPO-terminated polystyrene macroinitiator in n-butyl acrylate. If desired, add a specific amount of free TEMPO to the mixture.

-

Degas the mixture using three freeze-pump-thaw cycles and backfill with an inert gas.

-

Heat the reaction mixture in an oil bath at a temperature of approximately 120-130°C.

-

Allow the polymerization to proceed for a set time. Note that the conversion of n-butyl acrylate may be limited.[9]

-

Terminate the reaction by cooling and precipitate the resulting block copolymer in an excess of methanol.

-

Isolate and dry the polymer as previously described.

Conclusion

TEMPO-mediated polymerization is a robust and versatile technique for the synthesis of well-defined polymers. A thorough understanding of its core mechanism, including the critical role of the dormant-active species equilibrium and potential side reactions, is essential for its successful implementation. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to design and execute controlled radical polymerizations for a variety of applications, from advanced materials to drug delivery systems. Further exploration into the use of different nitroxides, such as SG1, can expand the range of monomers that can be effectively polymerized in a controlled manner.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01458F [pubs.rsc.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. researchgate.net [researchgate.net]

- 11. eng.uc.edu [eng.uc.edu]

- 12. pslc.ws [pslc.ws]

- 13. Comparing SG1 and TEMPO for NMP of n-butyl acrylate in miniemulsion to optimize the average particle size for rate and molecular control - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Nitroxides in Controlled Radical Polymerization: A Technical Guide

Abstract

Nitroxide-Mediated Polymerization (NMP) stands as a cornerstone of controlled radical polymerization (CRP), offering a robust and versatile platform for the synthesis of well-defined polymers with predictable molecular weights, low polydispersity, and complex architectures. This technical guide provides an in-depth exploration of the fundamental principles of NMP, detailing the critical role of nitroxide persistent radicals in reversibly capping the growing polymer chain. It offers a comprehensive overview of the polymerization mechanism, kinetics, and thermodynamics, with a particular focus on the structure-property relationships of commonly employed nitroxides. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also practical guidance through detailed experimental protocols and comparative data analysis. The applications of NMP in the biomedical field, including drug delivery and bioconjugation, are also highlighted, underscoring the significance of this technique in the development of advanced therapeutic systems.

Introduction: The Dawn of Controlled Radical Polymerization

Conventional free radical polymerization, while a workhorse for industrial polymer production, offers limited control over polymer architecture, resulting in materials with broad molecular weight distributions and undefined end-groups. The advent of controlled radical polymerization techniques revolutionized polymer synthesis by introducing a "living" character to the polymerization process. Nitroxide-Mediated Polymerization (NMP) was one of the pioneering methods in this field, enabling the synthesis of polymers with precisely tailored structures.[1]

The core principle of NMP lies in the reversible deactivation of the propagating radical chain by a stable nitroxide radical.[2][3] This reversible capping process establishes a dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) polymer chains. The vast majority of polymer chains remain in the dormant state at any given time, which significantly suppresses irreversible termination reactions that are prevalent in conventional radical polymerization.[4] This controlled process allows for the synthesis of polymers with low polydispersity indices (PDI), typically below 1.5, and enables the production of complex architectures such as block copolymers.[3]

The Mechanism of Nitroxide-Mediated Polymerization

The mechanism of NMP is centered around the reversible homolytic cleavage of the C-O bond in an alkoxyamine species.[2][4] An alkoxyamine can act as a unimolecular initiator, generating both the initiating radical and the mediating nitroxide radical upon thermal activation.[] Alternatively, a bimolecular approach can be employed, where a conventional radical initiator is used in conjunction with a stable nitroxide.[2][]

The key steps in NMP are:

-

Initiation: A carbon-centered radical is generated, which then adds to a monomer unit to form a propagating chain radical (P•).

-

Reversible Termination/Deactivation: The propagating radical (P•) reversibly combines with a stable nitroxide radical (R₂NO•) to form a dormant alkoxyamine species (P-ONR₂).[2]

-

Activation: The dormant alkoxyamine undergoes homolytic cleavage of the C-O bond to regenerate the propagating radical and the nitroxide.[2]

-

Propagation: The propagating radical adds monomer units, leading to chain growth.

-

Irreversible Termination: While significantly suppressed, bimolecular termination reactions between two propagating radicals can still occur, leading to "dead" polymer chains.

This dynamic equilibrium between active and dormant species is the cornerstone of NMP and is often described by the Persistent Radical Effect (PRE) .[4] The PRE dictates that the transient propagating radicals are more likely to be trapped by the persistent nitroxide radicals than to undergo self-termination.[4]

The Heart of Control: The Nitroxide Radical

The choice of the nitroxide mediating agent is paramount to the success of an NMP experiment. The stability of the nitroxide and the lability of the C-O bond in the corresponding alkoxyamine dictate the equilibrium constant and, consequently, the degree of control over the polymerization.

Common Nitroxides in NMP

Several classes of nitroxides have been developed and utilized in NMP, each with its own advantages and limitations.

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): TEMPO was one of the first nitroxides to be successfully employed in NMP, particularly for the polymerization of styrene (B11656) and its derivatives.[] However, its application is generally limited to styrenic monomers and requires high reaction temperatures (typically >120 °C).[6]

-

N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide (SG1): SG1, and its corresponding alkoxyamine initiator BlocBuilder®, represents a significant advancement in NMP. The presence of a phosphonate (B1237965) group increases the lability of the C-O bond, allowing for the controlled polymerization of a wider range of monomers, including acrylates, acrylamides, and dienes, at lower temperatures (90-120 °C).[6][7]

-

2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide (TIPNO): TIPNO is another versatile acyclic nitroxide that has proven effective in controlling the polymerization of various monomers, including styrenes and acrylates.[7]

Structure-Property Relationships

The steric bulk around the nitroxide radical plays a crucial role in determining the rate of C-O bond homolysis in the alkoxyamine.[4] Increased steric hindrance generally leads to a weaker C-O bond and a higher activation rate constant (k_act), which is often desirable for achieving better control and faster polymerization rates at lower temperatures.

Quantitative Data Summary

The following tables summarize key quantitative data for the NMP of common monomers using different nitroxide mediators. This data is intended to provide a comparative overview to aid in the selection of appropriate reaction conditions.

Table 1: NMP of Styrene

| Nitroxide | Initiator | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI | Reference |

| TEMPO | BPO/TEMPO | 130 | 6 | 90 | 30,000 | 1.15 | [8] |

| SG1 | BlocBuilder® | 120 | 2 | 63 | 5,600 | 1.09 | [9] |

| TIPNO | TIPNO-alkoxyamine | 110 | - | - | - | - | [2] |

Table 2: NMP of n-Butyl Acrylate (B77674) (BA)

| Nitroxide | Initiator | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI | Reference |

| SG1 | BlocBuilder® | 120 | 2 | 41 | 6,800 | 1.32 | [9] |

| SG1 | MAMA-SG1 | 112 | 4 | ~80 | 25,000 | 1.25 | [10] |

| TEMPO | BST | 135 | 4 | ~60 | 20,000 | 1.40 | [10] |

Table 3: Kinetic Parameters for NMP

| Nitroxide | Monomer | k_act (s⁻¹) | k_deact (L mol⁻¹ s⁻¹) | K_eq (mol L⁻¹) | Temperature (°C) | Reference |

| SG1 | n-Butyl Acrylate | - | - | 1 x 10⁻⁷ | 112 | [10] |

| TEMPO | n-Butyl Acrylate | - | - | 9 x 10⁻¹¹ | 135 | [10] |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of polystyrene and a poly(tert-butyl acrylate) block copolymer using NMP.

Synthesis of Polystyrene via NMP

This protocol describes the bulk polymerization of styrene using a unimolecular alkoxyamine initiator.

Materials:

-

Styrene (freshly distilled)

-

Alkoxyamine initiator (e.g., BlocBuilder®)

-

Schlenk flask

-

Magnetic stir bar

-

Vacuum line

-

Oil bath

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of alkoxyamine initiator.

-

Add the freshly distilled styrene to the flask. The monomer to initiator ratio will determine the target molecular weight.

-

The flask is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

The flask is then backfilled with an inert gas (e.g., nitrogen or argon) and sealed.

-

The reaction flask is immersed in a preheated oil bath at the desired temperature (e.g., 120 °C).

-

The polymerization is allowed to proceed for the desired time, with aliquots taken periodically to monitor conversion and molecular weight evolution via techniques like ¹H NMR and Gel Permeation Chromatography (GPC).[11]

-

The polymerization is quenched by rapid cooling in an ice bath.

-

The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated into a non-solvent (e.g., methanol) to isolate the purified polystyrene.

-

The polymer is dried under vacuum to a constant weight.

Synthesis of Poly(tert-butyl acrylate)-b-poly(4-acetoxystyrene) Block Copolymer

This protocol details the synthesis of a diblock copolymer, demonstrating the "living" nature of NMP.

Part 1: Synthesis of Poly(tert-butyl acrylate) (PtBA) Macroinitiator

-

A mixture of tert-butyl acrylate (tBA) and a suitable alkoxyamine initiator (e.g., a derivative of SG1) is degassed via freeze-pump-thaw cycles in a Schlenk flask.

-

The polymerization is conducted in bulk at a specified temperature (e.g., 120 °C) for a predetermined time to achieve the desired molecular weight and conversion.

-

The reaction is quenched by cooling, and the resulting PtBA macroinitiator is purified by precipitation.

Part 2: Chain Extension with 4-Acetoxystyrene (B54282) (AS)

-

The purified PtBA macroinitiator and 4-acetoxystyrene monomer are dissolved in a suitable solvent (e.g., anisole) in a Schlenk flask.

-

The mixture is degassed by freeze-pump-thaw cycles.

-

The polymerization is carried out at a higher temperature (e.g., 130 °C) to facilitate the chain extension.

-

After the desired reaction time, the polymerization is quenched, and the resulting block copolymer is purified by precipitation.

Applications in Drug Development

The precise control over polymer architecture afforded by NMP makes it a powerful tool for the synthesis of advanced materials for biomedical applications, particularly in the field of drug delivery.

Drug-Polymer Conjugates

NMP can be utilized to synthesize well-defined polymers with functional end-groups that can be subsequently conjugated to therapeutic agents. This approach allows for the creation of drug-polymer conjugates with controlled drug loading and release profiles. Furthermore, "drug-initiated" NMP has emerged as a novel strategy where a drug molecule is chemically modified to act as an initiator for the polymerization, resulting in a polymer chain directly attached to the drug.

Stimuli-Responsive Drug Delivery Systems

By incorporating stimuli-responsive monomers into the polymer backbone, NMP can be used to create "smart" drug delivery systems. These polymers can undergo conformational changes in response to specific physiological triggers, such as pH or temperature, leading to the controlled release of the encapsulated drug at the target site.

Bioconjugation and Surface Modification

Polymers synthesized via NMP can be used to modify the surfaces of nanoparticles, liposomes, or medical devices to improve their biocompatibility and circulation time. The ability to create block copolymers with both hydrophobic and hydrophilic segments is particularly advantageous for the self-assembly of these materials into micelles or vesicles for drug encapsulation.[4]

Conclusion

Nitroxide-Mediated Polymerization has matured into a powerful and versatile technique for the synthesis of well-defined polymers. The pivotal role of the nitroxide in reversibly controlling the polymerization process has enabled the creation of a vast array of polymeric materials with unprecedented control over their molecular architecture. For researchers and professionals in the field of drug development, NMP provides an invaluable tool for designing and synthesizing sophisticated polymer-based systems for targeted drug delivery, bioconjugation, and other biomedical applications. The continued development of new nitroxides and a deeper understanding of the polymerization kinetics will undoubtedly expand the scope of NMP and lead to the creation of even more advanced and functional materials in the future.

References

- 1. books.rsc.org [books.rsc.org]

- 2. icp.ac.ru [icp.ac.ru]

- 3. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Variants of Nitroxide Mediated Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accelerated nitroxide-mediated polymerization of styrene and butyl acrylate initiated by BlocBuilder MA using flow reactors - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00709J [pubs.rsc.org]

- 10. Comparing SG1 and TEMPO for NMP of n -butyl acrylate in miniemulsion to optimize the average particle size for rate and molecular control - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00656E [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

The Cornerstone of Precision Polymers: A Technical Guide to Living Free Radical Polymerization

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Living free radical polymerization (LFRP) has revolutionized the field of polymer chemistry, offering an unprecedented level of control over polymer architecture. This ability to dictate molecular weight, polydispersity, and functionality has made LFRP an indispensable tool in the development of advanced materials for a myriad of applications, including drug delivery, diagnostics, and tissue engineering. This technical guide delves into the core principles of the three most prominent LFRP techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). We will explore their fundamental mechanisms, provide detailed experimental protocols for key polymerizations, and present a quantitative comparison to aid in the selection of the most suitable technique for a given application.

Fundamental Principles of Living Free Radical Polymerization

Conventional free radical polymerization is a robust and versatile method for polymer synthesis. However, it suffers from a significant drawback: a lack of control over the polymerization process. Termination reactions, such as coupling and disproportionation, are irreversible and lead to polymers with broad molecular weight distributions and undefined end-groups.

Living free radical polymerization techniques overcome these limitations by introducing a dynamic equilibrium between actively propagating radicals and dormant species.[1][2] This equilibrium ensures that all polymer chains grow at a similar rate, resulting in polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1] The key to this control lies in the reversible deactivation of the propagating radical, which minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination reactions.[3]

Core Techniques in Living Free Radical Polymerization

Atom Transfer Radical Polymerization (ATRP)

ATRP, discovered independently by Matyjaszewski and Sawamoto in 1995, is a versatile and widely used LFRP method.[4][5] It employs a transition metal complex (typically copper-based) as a catalyst to reversibly transfer a halogen atom between the catalyst and the propagating polymer chain.[4][5]

The fundamental equilibrium in ATRP involves the activation of a dormant alkyl halide species (R-X) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to generate a propagating radical (R•) and the transition metal complex in a higher oxidation state (e.g., Cu(II)Br₂).[4][] This radical can then add to a monomer unit before being deactivated by the higher oxidation state metal complex, reforming the dormant species and the lower oxidation state catalyst.[] This reversible activation-deactivation cycle allows for controlled polymer growth.[4]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization, developed by the CSIRO group in 1998, is another powerful LFRP technique that offers broad monomer compatibility.[] RAFT employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a degenerative chain transfer process.[][8]

The RAFT mechanism involves a series of addition-fragmentation equilibria.[] A propagating radical (Pₙ•) adds to the C=S bond of the RAFT agent to form an intermediate radical. This intermediate can then fragment to regenerate the starting species or form a new dormant polymeric RAFT agent (Pₙ-S-C(=S)-Z) and a new radical (R•) which can initiate a new polymer chain.[] The rapid exchange between active and dormant species ensures that all chains have an equal opportunity to grow.[]

Nitroxide-Mediated Polymerization (NMP)

NMP is a metal-free LFRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical.[] The key to NMP is the thermally labile C-O-N bond in the alkoxyamine dormant species.[]

The NMP mechanism can proceed through a unimolecular or bimolecular pathway.[] In the unimolecular process, an alkoxyamine initiator thermally decomposes to generate an initiating radical and a stable nitroxide radical.[] The initiating radical then reacts with a monomer to start polymerization. The propagating radical is then reversibly trapped by the nitroxide radical to reform the dormant alkoxyamine species.[] In the bimolecular process, a conventional radical initiator is used to generate radicals, and a separate nitroxide is added to the system to mediate the polymerization.[]

Quantitative Comparison of LFRP Techniques

The choice of an appropriate LFRP technique depends on several factors, including the monomer to be polymerized, the desired polymer architecture, and the required reaction conditions. The following tables provide a quantitative comparison of ATRP, RAFT, and NMP to aid in this selection process.

Table 1: Typical Reaction Conditions for LFRP of Common Monomers

| Monomer | Technique | Initiator/Catalyst/CTA | Solvent | Temperature (°C) | Time (h) | PDI (Đ) |

| Styrene (B11656) | ATRP | Ethyl α-bromoisobutyrate / CuBr / PMDETA | Toluene (B28343) | 110 | 4-8 | 1.1-1.3 |

| RAFT | AIBN / Cumyl dithiobenzoate | Toluene | 110 | 6-12 | 1.1-1.2 | |

| NMP | TEMPO-based alkoxyamine | Bulk | 125 | 8-16 | 1.1-1.3 | |

| Methyl Methacrylate (B99206) (MMA) | ATRP | Ethyl α-bromoisobutyrate / CuBr / PMDETA | Anisole (B1667542) | 90 | 2-6 | 1.1-1.2 |

| RAFT | AIBN / Cyanoisopropyl dithiobenzoate | Toluene | 60-80 | 4-10 | 1.1-1.25 | |

| NMP | Not generally suitable | - | - | - | - | |

| Methyl Acrylate (MA) | ATRP | Ethyl α-bromopropionate / CuBr / PMDETA | Toluene | 60 | 1-4 | 1.1-1.2 |

| RAFT | AIBN / 2-Cyanoprop-2-yl dithiobenzoate | Toluene | 60 | 2-6 | 1.1-1.2 | |

| NMP | Not generally suitable | - | - | - | - |

Table 2: Comparative Kinetic Data for LFRP Techniques

| Technique | k_act (M⁻¹s⁻¹) | k_deact (M⁻¹s⁻¹) | K_eq (k_act/k_deact) (M) |

| ATRP (Cu-based) | 10⁰ - 10² | 10⁵ - 10⁸ | 10⁻⁴ - 10⁻⁸ |

| RAFT | Not directly applicable (complex mechanism) | Not directly applicable | Not directly applicable |

| NMP (TEMPO-based) | 10⁻³ - 10⁻¹ (k_d) | 10⁷ - 10⁸ (k_c) | 10⁻¹¹ - 10⁻⁹ |

Note: Kinetic data for RAFT is not presented in the same format due to its different mechanism involving addition and fragmentation rate constants.

Experimental Protocols

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a target molecular weight and low polydispersity.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (solvent)

-

Methanol

-

Tetrahydrofuran (THF) for GPC analysis

Procedure:

-

Preparation of the reaction mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and anisole (5 mL).

-

Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen for 20-30 minutes.

-

In a separate vial, prepare a solution of MMA (5.0 g, 50 mmol), EBiB (147 µL, 1.0 mmol), and PMDETA (209 µL, 1.0 mmol) in anisole (5 mL). Deoxygenate this solution by bubbling with nitrogen for 20-30 minutes.

-

Initiation of polymerization: Using a nitrogen-purged syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

-

Place the sealed flask in a preheated oil bath at 90 °C and stir.

-

Monitoring the reaction: Periodically take samples from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight/PDI (by GPC).

-

Termination of polymerization: After the desired conversion is reached (e.g., 4 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization by oxidizing the copper catalyst.

-

Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol.

-

Filter and dry the resulting white polymer under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Styrene

Objective: To synthesize polystyrene with a target molecular weight and low polydispersity.

Materials:

-

Styrene, inhibitor removed

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Cumyl dithiobenzoate (CDB)

-

Toluene (solvent)

-

Methanol

-

Tetrahydrofuran (THF) for GPC analysis

Procedure:

-

Preparation of the reaction mixture: In a Schlenk tube, dissolve styrene (5.2 g, 50 mmol), CDB (136 mg, 0.5 mmol), and AIBN (8.2 mg, 0.05 mmol) in toluene (5 mL).

-

Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation of polymerization: After the final thaw, backfill the Schlenk tube with nitrogen and place it in a preheated oil bath at 110 °C.

-

Monitoring the reaction: Take samples periodically to monitor conversion and molecular weight evolution.

-

Termination of polymerization: After the desired time (e.g., 8 hours), cool the reaction to room temperature.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol. Filter and dry the polymer under vacuum.

Synthesis of a TEMPO-based Alkoxyamine Initiator

Objective: To synthesize 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine, a common alkoxyamine initiator for NMP.

Materials:

-

Styrene

-

Benzoyl peroxide (BPO)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Toluene

Procedure:

-

In a round-bottom flask, dissolve BPO (2.42 g, 10 mmol) and TEMPO (3.12 g, 20 mmol) in toluene (50 mL).

-

Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

-

Heat the solution to 90 °C and add styrene (10.4 g, 100 mmol) dropwise over 30 minutes.

-

Continue heating at 90 °C for 4 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the desired alkoxyamine.

Conclusion

Living free radical polymerization techniques have fundamentally changed the landscape of polymer synthesis, enabling the creation of well-defined macromolecules with tailored properties. ATRP, RAFT, and NMP each offer a unique set of advantages and are suited for different monomers and applications. By understanding the core principles, quantitative kinetic parameters, and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage these powerful tools to design and synthesize the next generation of advanced polymeric materials. The ability to precisely control polymer architecture opens up new avenues for innovation in fields ranging from targeted drug delivery and advanced diagnostics to the development of novel biomaterials and functional coatings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 8. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

TEMPO methacrylate CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl Methacrylate (B99206) (TEMPO Methacrylate), a functional monomer pivotal in advanced polymer chemistry. It details its chemical identity, physicochemical properties, synthesis, polymerization behavior, and key applications, with a focus on data relevant to research and development.

Core Identity and Chemical Structure

This compound, also known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl or PTMA monomer, is a unique molecule that combines a polymerizable methacrylate group with a stable nitroxide radical. This dual functionality makes it a valuable building block for creating functional polymers with tailored electronic and chemical properties.

-

CAS Number : 15051-46-4[1]

-

Molecular Formula : C₁₃H₂₂NO₃[1]

-

IUPAC Name : (1-λ¹-oxidanyl-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate

The chemical structure consists of a central 2,2,6,6-tetramethylpiperidine (B32323) ring with a stable nitroxyl (B88944) radical (N-O•). The four methyl groups provide significant steric hindrance, which contributes to the radical's remarkable stability. A methacrylate group is attached at the 4-position of the ring via an ester linkage.

Chemical Structure:

Physicochemical and Spectroscopic Data

This compound is typically an orange crystalline powder with good stability under recommended storage conditions. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15051-46-4 | [1] |

| Molecular Weight | 240.32 g/mol | [1] |

| Appearance | Light orange to orange crystalline powder | [2] |

| Melting Point | 86 - 91 °C | [2] |

| Storage Temperature | 2 - 8 °C | [2] |

| SMILES String | CC(=C)C(=O)OC1CC(C)(C)N([O])C(C)(C)C1 | |

| InChI Key | BTWSPOZXDCFMLX-UHFFFAOYSA-N | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Poor / Insoluble | [2] |

| Common Organic Solvents(e.g., THF, Chloroform, Toluene (B28343), DMF, Acetone) | Soluble | [2] |

| Ethanol, DMSO | Soluble | |

| N-methyl-2-pyrrolidone (NMP) | Soluble | [3] |

| Ethylene Carbonate / Dimethyl Carbonate (EC/DMC) | Soluble | [3] |

Spectroscopic Characterization

Due to its paramagnetic nature, the spectroscopic analysis of this compound requires special considerations.

-

Nuclear Magnetic Resonance (NMR): Standard ¹H and ¹³C NMR spectra are difficult to obtain due to significant peak broadening caused by the unpaired electron of the nitroxide radical. To obtain a well-resolved spectrum, the radical must first be reduced to its diamagnetic hydroxylamine (B1172632) form (-NOH) using a reducing agent like phenylhydrazine.[4] After reduction, the spectrum would exhibit characteristic peaks for the methacrylate protons (vinyl protons at ~5.5-6.1 ppm, methyl protons at ~1.9 ppm) and the protons of the tetramethylpiperidine (B8510282) ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides clear signatures for the key functional groups. Expected characteristic peaks are assigned in the table below.[5][6][7][8]

Table 3: Key FTIR Spectral Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2970 | C-H stretch | Alkyl groups |

| ~1725 | C=O stretch | Ester carbonyl |

| ~1636 | C=C stretch | Alkene |

| ~1320 & ~1160 | C-O stretch | Ester linkage |

-

Electron Spin Resonance (ESR/EPR) Spectroscopy: As a stable radical, this compound is ESR-active. Its spectrum typically displays a characteristic triplet signal (1:1:1 ratio) arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nitrogen nucleus.

Synthesis and Polymerization

Experimental Protocol: Synthesis of this compound

The most common synthesis route involves the esterification of 4-hydroxy-TEMPO with an activated form of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride (B1165640). The following is a representative protocol based on Steglich esterification.

Materials:

-

4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO)

-

Methacrylic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxy-TEMPO (1.0 eq) in anhydrous DCM.

-

Add methacrylic anhydride (1.5 eq) to the solution.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as an orange solid.

Experimental Protocol: Free-Radical Polymerization of this compound

This compound can be polymerized using various techniques, including controlled radical polymerization methods like Nitroxide-Mediated Polymerization (NMP), Anionic Polymerization, and Group-Transfer Polymerization (GTP).[9][10] A straightforward approach is conventional free-radical polymerization to produce poly(this compound) or PTMA.

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Toluene, anhydrous

-

Methanol, cold

Procedure:

-

Dissolve this compound (1.0 eq) and AIBN (0.01-0.02 eq) in anhydrous toluene in a Schlenk flask. The monomer-to-solvent ratio can be adjusted to control the final polymer concentration.

-

Thoroughly degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Immerse the flask in a preheated oil bath at 70-80 °C to initiate the polymerization.

-

Allow the reaction to proceed with stirring for 12-24 hours under an inert atmosphere. The solution will become more viscous as the polymer forms.

-

To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

-

Pour the viscous polymer solution dropwise into a large volume of cold, stirring methanol to precipitate the polymer.

-

Collect the solid polymer (PTMA) by vacuum filtration, wash with fresh cold methanol, and dry under vacuum at 40-50 °C to a constant weight.

Applications in Research and Drug Development

The unique redox-active and stable radical character of this compound and its corresponding polymer (PTMA) makes them highly valuable in several advanced applications.

-

Controlled Radical Polymerization (CRP): this compound can act as a control agent in NMP, allowing for the synthesis of well-defined block copolymers and polymers with complex architectures.[11][12][13]

-

Organic Electronics and Energy Storage: PTMA is a leading candidate for cathode materials in organic radical batteries (ORBs).[9] The reversible one-electron oxidation/reduction of the nitroxide radical enables rapid charge and discharge cycles. Its application in aqueous semi-organic batteries is also being explored.

-

Redox-Responsive Materials: Polymers containing this compound can be designed to respond to electrochemical stimuli. This has been leveraged to create hydrogels for the electrochemically triggered release of guest molecules, such as aspirin. This property is of significant interest for developing "smart" drug delivery systems.

-

Biomedical Applications & Drug Delivery: The biocompatible nature of the TEMPO moiety makes it suitable for creating biomaterials.[8] Its antioxidant properties, stemming from its ability to scavenge other radicals, are being explored for applications in wound healing and mitigating oxidative stress. While poly(methyl methacrylate) (PMMA) itself is widely used in drug delivery, incorporating the TEMPO functionality can add redox-responsiveness and antioxidant capabilities to these systems.

References

- 1. 4-methacryloyloxy-TEMPO | C13H22NO3 | CID 9859588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Effect of radical content on the conformation of TEMPO-based organic radical polymers in application-relevant solvents - American Chemical Society [acs.digitellinc.com]

- 4. rsc.org [rsc.org]

- 5. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of TEMPO Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEMPO methacrylate (B99206), chemically known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a functional monomer of significant interest in polymer chemistry, materials science, and increasingly, in biomedical applications. Its unique structure, combining a polymerizable methacrylate group with a stable nitroxide radical (TEMPO), imparts valuable properties to the resulting polymers, including redox activity and the ability to mediate controlled radical polymerization.[1] This guide provides a comprehensive overview of the solubility and stability of TEMPO methacrylate, critical parameters for its effective use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl | [2] |

| Synonyms | 4-Methacryloyloxy-TEMPO, PTMA monomer | [3][4] |

| CAS Number | 15051-46-4 | |

| Molecular Formula | C₁₃H₂₂NO₃ | [5] |

| Molecular Weight | 240.32 g/mol | [5] |

| Appearance | Light orange or white to orange powder | [4] |

| Melting Point | 86 - 90 °C |

Solubility Profile

The solubility of this compound is a crucial factor for its polymerization in various solvent systems and for its purification. While it is generally known to be soluble in many organic solvents, quantitative data is not widely published. The information available is summarized below.

| Solvent | Solubility | Reference(s) |

| Water | No data available | [6] |

| Organic Solvents | Generally soluble | [6] |

Experimental Protocol: Determination of Solubility (Gravimetric Method)

A common method to determine the solubility of a solid in a liquid solvent is the gravimetric method. This procedure can be adapted to determine the solubility of this compound in various organic solvents.

Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature to create a saturated solution.

Materials:

-

This compound

-

Selected solvent (e.g., acetone, ethanol, tetrahydrofuran)

-

Conical flask or sealed vials

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath or heating mantle

-

Filtration apparatus (e.g., syringe filter with a compatible membrane)

-

Pre-weighed evaporation dish or watch glass

-

Analytical balance

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask.

-

Place the flask in a thermostatically controlled bath at the desired temperature and stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Filter the withdrawn solution through a syringe filter to remove any remaining solid particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable at the required temperature.

-

Once the solvent has completely evaporated, place the dish in an oven at a temperature below the melting point of this compound (e.g., 60-70 °C) until a constant weight is achieved.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solid.

-

Express the solubility in terms of g/100 mL or other appropriate units.

Caption: Workflow for Gravimetric Solubility Determination.

Stability of this compound

The stability of this compound under various conditions is critical for its storage, handling, and application, particularly in polymerization reactions where temperature, light, and chemical environment can influence its integrity.

Thermal Stability

Experimental Protocol: Thermal Stability Analysis by TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of a compound.

Objective:

-

TGA: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

-

DSC: To identify thermal transitions such as melting, and to detect any exothermic or endothermic decomposition processes.

TGA Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate to prevent oxidative degradation.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Record the mass of the sample as a function of temperature.

-

The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition.

DSC Procedure:

-

Calibrate the DSC instrument.

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

The resulting thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks if decomposition releases heat.

Caption: Signaling Pathway of Thermal Analysis.

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield methacrylic acid and 4-hydroxy-TEMPO. The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for this compound is scarce, studies on other methacrylate esters indicate that they can undergo significant hydrolysis in acidic aqueous solutions.[1][7] For instance, 2-hydroxyethyl methacrylate (HEMA) has been shown to hydrolyze into methacrylic acid and ethylene (B1197577) glycol in an acidic environment.[1] Conversely, methacrylamides exhibit greater hydrolytic stability compared to methacrylates.[8]

Photochemical Stability

Synthesis and Purification

A common method for the synthesis of this compound involves the esterification of 4-hydroxy-TEMPO with methacryloyl chloride.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-hydroxy-TEMPO and methacryloyl chloride.

Materials:

-

4-hydroxy-TEMPO

-

Methacryloyl chloride

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous dichloromethane (B109758) (or another suitable solvent)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Dissolve 4-hydroxy-TEMPO and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of methacryloyl chloride in anhydrous dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the pure product and remove the solvent to yield this compound as a solid.

Caption: Synthesis of this compound.

Characterization: The successful synthesis and purity of this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the C=C double bond.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight.[5]

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While some key physical properties are well-documented, there is a notable lack of quantitative data for solubility in common solvents and for its thermal, hydrolytic, and photochemical stability. The provided experimental protocols offer a starting point for researchers to determine these critical parameters for their specific applications. A thorough understanding of these properties is essential for the successful utilization of this compound in the development of advanced polymer materials for a wide range of applications, including drug delivery systems. Further research to quantify the solubility and stability of this important monomer is highly encouraged.

References

- 1. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 15051-46-4 [smolecule.com]

- 3. This compound | 15051-46-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Electronic and Magnetic Properties of a Three-Arm Nonconjugated Open-Shell Macromolecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Nitroxide-Mediated Polymerization (NMP)

For Researchers, Scientists, and Drug Development Professionals

Nitroxide-Mediated Polymerization (NMP) has emerged as a powerful and versatile controlled radical polymerization (CRP) technique, offering precise control over polymer architecture and properties.[1] This metal-free system has garnered significant interest for its simplicity and effectiveness in polymerizing a wide range of monomers, making it particularly attractive for applications in drug delivery, biomaterials, and other high-performance materials.[][3] This in-depth guide provides a technical overview of the core principles of NMP, detailed experimental protocols, and a summary of key quantitative data.

Core Principles and Mechanism

NMP is a form of reversible-deactivation radical polymerization (RDRP) that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain.[] This reversible termination process minimizes irreversible termination reactions, allowing for the synthesis of polymers with well-defined molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers.[1] The living nature of NMP allows for chain growth to continue as long as the monomer is available.[4]

The fundamental principle of NMP lies in the reversible homolytic cleavage of the C–ON bond in an alkoxyamine.[5] This process establishes a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species. The persistent radical effect (PRE) is a key phenomenon in NMP, where the stable nitroxide radical (the persistent radical) and the propagating polymer chain (the transient radical) are generated at the same rate.[4] The high rate of recombination between the nitroxide and the growing chain end prevents the irreversible termination of two active growing chains.[4]

The initiation of NMP can be achieved through two primary pathways:

-

Unimolecular Initiation: This approach utilizes a single molecule, an alkoxyamine, which functions as both the initiator and the source of the mediating nitroxide radical.[] Upon heating, the alkoxyamine undergoes homolytic cleavage of the C-O bond to generate an initiating radical and a stable nitroxide radical in a 1:1 stoichiometry.[][4] This method offers excellent control over the polymerization process.

-

Bimolecular Initiation: In this system, a conventional radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)) is used in conjunction with a stable nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[][6] The initiator decomposes to generate radicals that initiate polymerization, and the nitroxide reversibly traps the growing polymer chains.[]

The overall mechanism of NMP is summarized in the following diagram:

Key Components

The success of an NMP experiment hinges on the appropriate selection of its core components: the initiator (or alkoxyamine) and the nitroxide mediating agent.

Initiators and Alkoxyamines

Alkoxyamines are the cornerstone of NMP, serving as the source of both the initiating radical and the mediating nitroxide.[4] The stability of the C-O bond in the alkoxyamine is crucial and is influenced by the steric bulk of the R groups on the nitrogen and the stability of the formed carbon radical.[4] Bulky R groups on the nitrogen lead to a weaker C-O bond, facilitating homolysis at lower temperatures.[4]

Commonly used nitroxides and their corresponding alkoxyamines include:

-

TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl): One of the first and most widely studied nitroxides. It is effective for the polymerization of styrene (B11656) and its derivatives but is generally not suitable for acrylates under typical conditions.[4]

-

SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide): A second-generation nitroxide that allows for the controlled polymerization of a broader range of monomers, including acrylates and acrylamides.[3]

-

TIPNO (2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide): Another versatile nitroxide that has shown success in the polymerization of various monomers.[7]

Monomers

NMP has been successfully applied to a variety of monomers, although the choice of nitroxide is often monomer-dependent.

| Monomer Class | Examples | Suitable Nitroxides |

| Styrenics | Styrene, substituted styrenes | TEMPO, SG1, TIPNO |

| Acrylates | n-Butyl acrylate (B77674), methyl acrylate | SG1, TIPNO |

| Acrylamides | N-isopropylacrylamide | SG1 |

| Dienes | Isoprene | Modified azahexane-based nitroxides |

| Methacrylates | Methyl methacrylate (B99206) (MMA) | Typically requires a controlling comonomer (e.g., styrene) with SG1 |

Table 1: Monomer compatibility with common nitroxides in NMP.

The controlled polymerization of methacrylates by NMP has been a challenge due to unfavorable kinetic parameters that lead to a high rate of irreversible termination.[8] However, the addition of a small amount of a "controlling comonomer," such as styrene, can enable the controlled polymerization of methacrylate-rich polymers.[8][9]

Experimental Protocols

This section provides detailed methodologies for the NMP of styrene and n-butyl acrylate, representing common experimental procedures.

NMP of Styrene using a Unimolecular Initiator

This protocol describes a typical bulk polymerization of styrene using a unimolecular alkoxyamine initiator.

Materials:

-

Styrene (inhibitor removed by passing through a column of basic alumina)

-

Alkoxyamine initiator (e.g., BlocBuilder-MA®)

-

Schlenk flask

-

Magnetic stir bar

-

Vacuum/argon line

-

Oil bath

Procedure:

-

Place the desired amount of alkoxyamine initiator and a magnetic stir bar into a Schlenk flask.

-

Add the purified styrene to the flask. The monomer-to-initiator ratio will determine the target molecular weight.

-

Seal the flask with a rubber septum and subject it to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with argon.

-

Immerse the flask in a preheated oil bath at the desired temperature (typically 110-130 °C).

-

Allow the polymerization to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

-

To quench the reaction, rapidly cool the flask in an ice-water bath.

-

The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it into a non-solvent (e.g., methanol).

-

The purified polymer is then dried under vacuum.

Analysis:

-

Monomer conversion: Determined by ¹H NMR spectroscopy or gravimetry.[10]

-

Molecular weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).[10]

NMP of n-Butyl Acrylate using a Unimolecular Initiator

This protocol outlines the solution polymerization of n-butyl acrylate.

Materials:

-

n-Butyl acrylate (inhibitor removed)

-

Alkoxyamine initiator (e.g., SG1-based initiator)

-

Solvent (e.g., toluene, 1,4-dioxane)

-

Schlenk flask

-

Magnetic stir bar

-

Vacuum/argon line

-

Oil bath

Procedure:

-

Add the alkoxyamine initiator and a magnetic stir bar to a Schlenk flask.

-

Add the desired amount of solvent and purified n-butyl acrylate.

-

Degas the reaction mixture using freeze-pump-thaw cycles and backfill with argon.

-

Place the flask in a preheated oil bath at the appropriate temperature (typically 90-120 °C).

-

Monitor the reaction progress by taking aliquots for analysis.